2-Formylthiazole-5-carboxylic acid

Catalog No.
S767916
CAS No.
603999-24-2
M.F
C5H3NO3S
M. Wt
157.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formylthiazole-5-carboxylic acid

CAS Number

603999-24-2

Product Name

2-Formylthiazole-5-carboxylic acid

IUPAC Name

2-formyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C5H3NO3S

Molecular Weight

157.15 g/mol

InChI

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9)

InChI Key

VVBLDKZQHOLFJU-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)C=O)C(=O)O

Canonical SMILES

C1=C(SC(=N1)C=O)C(=O)O

Potential Alternative to Thiamine (Vitamin B1)

2-Formylthiazole-5-carboxylic acid (2FTC) has been studied for its potential to act as an alternative to thiamine (vitamin B1) for certain metabolic functions []. Due to its structural similarity to thiamine, researchers have investigated whether 2FTC can mimic some of thiamine's essential roles in the body.

This line of inquiry stems from the fact that some organisms can utilize 2FTC in place of thiamine, suggesting a potential for supplementation or treatment in situations where thiamine deficiency is a concern [].

2-Formylthiazole-5-carboxylic acid is a heterocyclic organic compound characterized by its thiazole ring structure, which contains both a formyl group and a carboxylic acid group. Its molecular formula is C5H3NO3SC_5H_3NO_3S, and it features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The compound's structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

  • Condensation Reactions: The aldehyde group can react with amines to form imines, which can further undergo hydrolysis to yield amines or amides.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
  • Decarboxylation: The carboxylic acid group may undergo decarboxylation under certain conditions, leading to the formation of thiazole derivatives with altered properties .

Research indicates that 2-formylthiazole-5-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. It has been studied for its potential role in inhibiting xanthine oxidase, an enzyme involved in the production of reactive oxygen species, which are implicated in various diseases, including gout and cardiovascular diseases. Additionally, its derivatives have shown promise in treating infections due to their ability to disrupt bacterial cell walls .

Several methods exist for synthesizing 2-formylthiazole-5-carboxylic acid:

  • From Thiazole Derivatives: Starting from thiazole-5-carboxylic acid, the formyl group can be introduced via oxidation using oxidizing agents such as manganese dioxide or chromium trioxide.
  • Via Formylation: The compound can also be synthesized through the formylation of thiazole using formic acid or other formylating agents under acidic conditions.
  • Eco-Friendly Approaches: Recent studies have focused on more sustainable synthesis methods that utilize palladium-catalyzed reactions, enhancing yield while minimizing environmental impact .

2-Formylthiazole-5-carboxylic acid has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agricultural Chemistry: Its derivatives are explored for use as agrochemicals due to their antimicrobial properties.
  • Material Science: The compound finds potential applications in the development of new materials with specific electronic properties .

Studies focusing on the interactions of 2-formylthiazole-5-carboxylic acid with biological targets have revealed its potential as a lead compound in drug design. Interaction studies often involve:

  • Molecular Docking: To predict binding affinities with enzymes like xanthine oxidase.
  • In Vitro Assays: To evaluate antimicrobial efficacy against various pathogens.
  • Toxicity Assessments: To ensure safety profiles before advancing to clinical trials .

Several compounds share structural similarities with 2-formylthiazole-5-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
4-Methylthiazole-5-carboxylic acidC6H6N2O2SContains a methyl group at the 4-position
2-Methylthiazole-5-carboxylic acidC6H6N2O2SMethyl substitution at the 2-position
5-Methylpyrazine-2-carboxylic acidC6H6N2O2Pyrazine ring instead of thiazole

These compounds exhibit varying degrees of biological activity and chemical reactivity, but 2-formylthiazole-5-carboxylic acid is unique due to its specific functional groups that confer distinct properties and potential applications in medicinal chemistry .

XLogP3

0.6

Dates

Modify: 2023-08-15

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